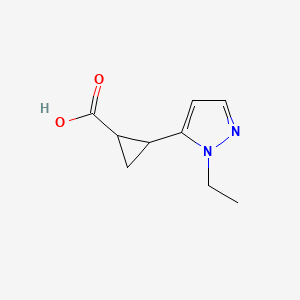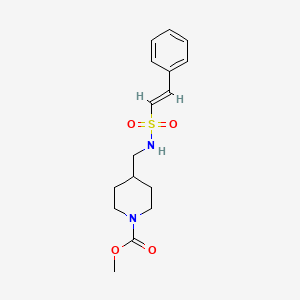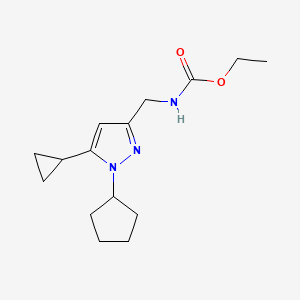
2-(1-ethyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ethylene Production and Plant Growth Regulation
One significant area of application for related compounds is in the regulation of ethylene production in plants. Ethylene, a simple two-carbon atom molecule, has profound effects on plants, influencing aspects such as biosynthesis, signaling, and physiology. Compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) are key in plant biology, serving roles beyond being precursors to ethylene. They can affect plant growth and stress susceptibility, hinting at the potential for related compounds to influence plant biology similarly (B. V. D. Poel & D. Straeten, 2014).
Synthesis and Biological Applications of Pyrazole Derivatives
Pyrazoline derivatives, including pyrazole carboxylic acid and its derivatives, have shown a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The synthesis and application of these derivatives in medicinal chemistry underscore their importance in developing new therapeutic agents. This highlights the potential for "2-(1-ethyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid" to serve as a scaffold for creating compounds with significant biological activities (A. Cetin, 2020).
Chemical Synthesis and Heterocyclic Chemistry
Research into the synthesis and chemistry of hexasubstituted pyrazolines, including the development of synthetic routes to highly substituted derivatives, indicates the importance of pyrazoline and related structures in organic synthesis. Such studies pave the way for creating structurally unique compounds for various applications, from pharmaceuticals to materials science (A. Baumstark, P. Vásquez, & Davita Mctush-Camp, 2013).
Anticancer Applications
The exploration of pyrazoline derivatives for anticancer applications is ongoing, with synthetic strategies being developed to enhance their effectiveness against cancer. These strategies involve synthesizing pyrazoline derivatives that demonstrate significant biological effects, further suggesting the potential of structurally related compounds in oncological research (Pushkar Kumar Ray et al., 2022).
Zukünftige Richtungen
The future directions for research on “2-(1-ethyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the wide range of applications of pyrazole derivatives in various fields of science, there is significant potential for future research and development .
Eigenschaften
IUPAC Name |
2-(2-ethylpyrazol-3-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-8(3-4-10-11)6-5-7(6)9(12)13/h3-4,6-7H,2,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPBPZXXPQIGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2844589.png)

![N-(2,3-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2844595.png)
![4-methyl-7-((pyridin-2-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2844597.png)
![6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2844598.png)



![ethyl (E)-2-cyano-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate](/img/structure/B2844602.png)
![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2844603.png)
![1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2844606.png)


![Methyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844612.png)